molecular formula C9H8OS B1315557 6-Methoxybenzo[b]thiophene CAS No. 90560-10-4

6-Methoxybenzo[b]thiophene

Cat. No.: B1315557
CAS No.: 90560-10-4
M. Wt: 164.23 g/mol
InChI Key: WGDVDMKNSDCNGB-UHFFFAOYSA-N
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Description

6-Methoxybenzo[b]thiophene is an organic compound with the molecular formula C9H8OS. It is a derivative of benzo[b]thiophene, characterized by the presence of a methoxy group at the 6th position of the benzothiophene ring. This compound is notable for its pharmacological activities and serves as a crucial scaffold in the development of various therapeutic agents .

Biochemical Analysis

Biochemical Properties

6-Methoxybenzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, potentially leading to various biochemical effects . Additionally, this compound has been shown to exhibit inhibitory effects on certain kinases, thereby influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound has been found to alter gene expression profiles in treated cells, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation rates and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to hepatotoxicity, nephrotoxicity, and other systemic toxicities in animal models . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The involvement of this compound in these metabolic pathways can influence metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters play a crucial role in the cellular uptake and efflux of this compound . These transporters can influence the localization and accumulation of this compound within different cellular compartments, thereby affecting its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . This compound has been found to localize in specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus . The localization of this compound within these compartments can influence its activity and function. For example, its presence in the nucleus may facilitate interactions with transcription factors and other nuclear proteins, thereby modulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Methoxybenzo[b]thiophene involves the reaction of 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene with methanesulfonic acid in hexane. The reaction mixture is heated at reflux for one hour, followed by quenching with triethylamine. The crude product is then purified through silica gel chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of alkynyl sulfides and aryne intermediates to form the benzothiophene skeleton .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxybenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxybenzo[b]thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Methoxybenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position enhances its pharmacological activity and makes it a valuable scaffold for drug development .

Properties

IUPAC Name

6-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDVDMKNSDCNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545514
Record name 6-Methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90560-10-4
Record name 6-Methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Boron trifluoride etherate (8.15 mL) dissolved in dry dichloromethane (407 mL) was stirred rapidly at 0° C. under nitrogen and a solution of (3-methoxyphenylsulphanyl)acetaldehyde (11.5 g, 63.10 mmol) in dry dichloromethane (29 mL) was added dropwise over 25 min. The resultant green solution was stirred for 2 min and then saturated aqueous sodium bicarbonate solution (150 mL) was added at a rate so as to maintain the temperature <8° C. The reaction mixture was stirred for 5 min and then the layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate solution (100 mL) and water (100 mL). The organic phase was dried (MgSO4), and concentrated in vacuo. The product was purified by distillation to afford the title compound as a colourless oil (6.29 g, 61%, b.p. 83-88° C. at 16 mBar).
Quantity
8.15 mL
Type
reactant
Reaction Step One
Quantity
407 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

To a solution of boron trifluoride etherate (14.45 mL, 115 mmol) in 2000 mL of methylene chloride stirring in a cold water bath 20° C. was added dropwise 1-(2,2-Diethoxy-ethylsulfanyl)-3-methoxy-benzene (28.2 gm, 110 mmol) dissolved in 500 mL of methylene chloride. The addition was complete in 3 hrs. and then the reaction was warmed to room temperature for a further 1.5 hrs. The reaction mixture was then quenched with saturated sodium bicarbonate solution. The organic layer was separated and the aqueous layer was back extracted several times with methylene chloride. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel (using a gravity column) using hexanes as the eluant to yield 10.9 gm of the title compound.
Quantity
14.45 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the obtained (2,2-diethoxyethyl)(3-methoxyphenyl)sulfane (91, 3.6 g, 14.0 mmol) dissolved in a dichloromethane solution (70 mL) was slowly added trifluoroborane etherate (BF3-Et2O; 1.75 mL, 13.72 mmol) at room temperature under nitrogen, and the reaction mixture was stirred for one hour and neutralized with a sodium bicarbonate solution at room temperature. Organic layer was isolated, organic compounds in water were extracted with dichloromethane, the recovered organic solution was evaporated after a treatment with sodium sulfate, and concentrated under reduced pressure. After concentration, residues were purified by column chromatography to give the target compounds 4-methoxybenzothiophene (92a, 368 mg, 16%) and 6-methoxybenzothiophene compounds (92b, 1.38 g, 60%) as transparent liquids.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

6-Methoxybenzo[b]thiophen-3(2H)-one (1.4 g, 7.76 mmol) was dissolved in a mixture of methanol (18 mL) and 2.5 M sodium hydroxide (3 mL). The mixture was treated with sodium borohydride (0.589 g, 15 mmol) in 10 mL of methanol and 3 mL of 2.5 M sodium hydroxide. The reflux was heated to reflux for 1 h and then at 60° C. overnight. The reaction was cooled down to room temperature and the methanol removed in vacuo. The remaining aqueous layer was acidified to pH 4 with 1 N hydrochloric acid. The aqueous layer was extracted with ethyl acetate and washed with 1 N HCl. The organic layer was further washed with water, saturated sodium bicarbonate, water and brine. The organic layer was dried with sodium sulfate, concentrated and purified by flash chromatography usng a gradient of 20 to 50% ethyl acetate in hexanes to afford a clear oil (0.843 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.589 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods V

Procedure details

A solution of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene (13.0 g, 0.051 mol) in CH2Cl2 (100 ml) was added dropwise to a solution of BF3.Et2O (6.7 ml, 0.054 mol) in CH2Cl2 (1000 ml) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred for 0.5 hours, treated with aqueous NaHCO3 solution, and stirred until both phases were clear. The CH2Cl2 layer was separated, and the aqueous layer was extracted with CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo to give 8.68 g of an approximately 10:1 mixture of 6- and 4-methoxybenzo[b]thiophene as a dark brown oil. Purification by vacuum distillation (bp=65°-7° C. at 0.3 mmHg) gave 5.58 g of pale yellow oil. Major isomer: 'H NMR, δ :(CDCl3):3.85 (3H, s, --OCH3); 6.98 (1H, dd, J=4.5, H5); 7.23 (2H, s, H2, H3); 7.35 (1H, d, J=1.5, H7); 7.68 (1H, d, J=4.5, H4).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6- and 4-methoxybenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxybenzo[b]thiophene
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6-Methoxybenzo[b]thiophene
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6-Methoxybenzo[b]thiophene
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6-Methoxybenzo[b]thiophene
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6-Methoxybenzo[b]thiophene
Reactant of Route 6
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6-Methoxybenzo[b]thiophene
Customer
Q & A

Q1: What are the structural characteristics of 6-methoxybenzo[b]thiophene?

A1: this compound is a heterocyclic compound consisting of a benzene ring fused with a thiophene ring, with a methoxy group (-OCH3) substituted at the 6th position of the benzothiophene core. While its exact molecular weight can vary slightly depending on the specific isotopes present, it's approximately 178 g/mol. Spectroscopic data like 1H NMR and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule, respectively [].

Q2: How does the position of the methoxy group influence the properties of methoxybenzo[b]thiophenes?

A2: The position of the methoxy group significantly impacts the molecular and crystal structures of methoxybenzo[b]thiophenes, influencing their physical properties and intermolecular interactions. For instance, in 3-ferrocenyl-6-methoxybenzo[b]thiophene, the exposed methoxy group participates in prominent intermolecular interactions, specifically COMe–H…OOMe hydrogen bonding, which dictates its crystal packing. In contrast, the methoxy group in 3-ferrocenyl-4-methoxybenzo[b]thiophene is less accessible, leading to a different crystal packing governed by CCp–H…OOMe, CCp–H…S, and CCp–H/π interactions [].

Q3: Can this compound be synthesized on a large scale?

A3: Yes, 2-(p-methoxyphenyl)-6-methoxybenzo[b]thiophene can be synthesized on a large scale utilizing heterogeneous acid catalysts. The process involves a two-step approach: cyclization of a β-ketosulfide precursor followed by rearrangement. Amberlyst 15 resin serves as a viable catalyst for the cyclization step, while a methanesulfonic acid/toluene mixture is effective for the rearrangement []. This approach offers a scalable alternative to using polyphosphoric acid, which can be problematic on a larger scale.

Q4: Are there any known biological applications of this compound derivatives?

A4: Derivatives of this compound have shown promise in plant growth regulation. Specifically, 4-methoxybenzo[b]thienyl-3-acetic acid, structurally similar to this compound, exhibited significant plant growth-enhancing properties []. This suggests potential applications in agriculture and plant science.

Q5: Can this compound derivatives be used as building blocks for other compounds?

A5: Yes, the reactivity of this compound allows for its incorporation into more complex structures. For example, 3-chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide, a derivative of this compound, serves as a key intermediate in the synthesis of Schiff base compounds containing a benzothiazole moiety []. These Schiff bases have potential applications as photostabilizers for polymers.

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